Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

Description

Chemical Structure and Identification

Molecular Structure and Properties

Structural Formula and Representation

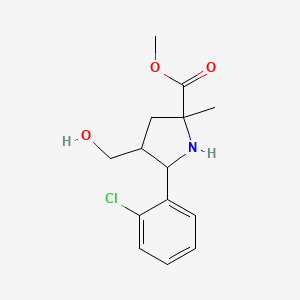

Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate possesses a characteristic five-membered pyrrolidine ring structure with four distinct substituents positioned at specific carbon atoms. The structural representation reveals a pyrrolidine core where the nitrogen atom connects to carbon-2 and carbon-5, forming the foundational heterocyclic framework. At the carbon-2 position, both a methyl group and a carboxylate ester functionality are attached, creating a quaternary carbon center. The carbon-4 position bears a hydroxymethyl substituent (-CH2OH), while the carbon-5 position is substituted with a 2-chlorophenyl group.

The simplified molecular-input line-entry system representation of this compound is documented as CC1(CC(C(N1)C2=CC=CC=C2Cl)CO)C(=O)OC, which systematically describes the connectivity pattern of all atoms within the molecular structure. This representation clearly delineates the pyrrolidine ring connectivity and the positioning of the chlorophenyl aromatic system relative to the saturated heterocycle. The three-dimensional structure exhibits significant conformational flexibility due to the saturated nature of the pyrrolidine ring, which can adopt various envelope and twisted conformations through pseudorotation processes.

The aromatic 2-chlorophenyl substituent introduces planarity to one portion of the molecule while maintaining the inherent flexibility of the pyrrolidine ring system. The hydroxymethyl group provides an additional site for hydrogen bonding interactions, potentially influencing both intramolecular and intermolecular association patterns. The methyl ester functionality at the carbon-2 position contributes to the overall lipophilicity of the compound while providing a site for potential hydrolysis reactions under appropriate conditions.

Molecular Formula and Weight

The molecular formula of methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is established as C14H18ClNO3, indicating the presence of fourteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. This composition reflects the complex substitution pattern around the pyrrolidine core, with the carbon count encompassing the five-membered ring, the aromatic chlorophenyl substituent, the methyl and hydroxymethyl groups, and the methyl ester functionality.

The molecular weight of this compound is precisely determined as 283.75 grams per mole, calculated through standard atomic mass summation methods. This molecular weight places the compound within the range typical for small organic molecules with pharmaceutical relevance, being neither too small to lack specificity nor too large to present bioavailability challenges. The presence of the chlorine atom contributes significantly to the overall molecular mass, accounting for approximately 12.5% of the total molecular weight.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C14H18ClNO3 | - |

| Molecular Weight | 283.75 | g/mol |

| Exact Mass | 283.0975211 | Da |

| Monoisotopic Mass | 283.0975211 | Da |

| Heavy Atom Count | 19 | atoms |

The exact mass and monoisotopic mass values of 283.0975211 daltons provide high-precision measurements essential for mass spectrometric identification and structural confirmation. The heavy atom count of nineteen atoms reflects all non-hydrogen atoms within the molecular structure, providing a useful parameter for computational modeling and drug-like property assessments.

Stereochemistry and Conformational Analysis

The stereochemical complexity of methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate arises from the presence of three undefined stereocenters within the pyrrolidine ring system. These stereocenters are located at carbon atoms 2, 4, and 5 of the pyrrolidine ring, creating the potential for multiple stereoisomeric forms with distinct three-dimensional arrangements of substituents. The undefined stereochemistry indicates that the compound may exist as a mixture of stereoisomers or that specific stereochemical assignments have not been determined through experimental methods.

The pyrrolidine ring system exhibits characteristic pseudorotation behavior, allowing the five-membered ring to adopt various envelope and twisted conformations. Research on related pyrrolidine derivatives demonstrates that the conformation of pyrrolidine rings can be effectively tuned through substitution patterns and nitrogen functionalization. The envelope conformations are characterized by four ring atoms lying approximately in a plane with the fifth atom displaced out of this plane, while twisted conformations involve two adjacent atoms being displaced on opposite sides of the plane formed by the other three atoms.

The relative configuration of substituents significantly influences the preferred conformational states of the pyrrolidine ring. Studies on similar pyrrolidine nucleotide analogs reveal that compounds with trans configuration of substituents tend to occupy envelope conformations in equilibrium with less populated conformers, while cis derivatives prefer twisted conformations due to steric hindrance between adjacent substituents. The presence of the bulky 2-chlorophenyl group at the carbon-5 position likely influences the conformational preferences through steric interactions with other ring substituents.

Conformational analysis using experimental vicinal proton-proton scalar coupling constants combined with computational modeling provides detailed insights into the pseudorotation parameters characterizing pyrrolidine ring geometry. The phase angle and maximum puckering amplitude serve as key descriptors for quantifying the specific conformational state adopted by the five-membered ring system under different conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship considerations for methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate must be examined within the broader context of pyrrolidine-based bioactive compounds. The pyrrolidine scaffold represents a privileged structure in medicinal chemistry due to its ability to efficiently explore pharmacophore space through three-dimensional hybridization and conformational flexibility. The specific substitution pattern present in this compound provides multiple sites for potential biological interactions through the aromatic chlorophenyl group, hydrogen bonding capabilities of the hydroxymethyl functionality, and ester-mediated interactions.

Research on pyrrolidine derivatives demonstrates that substituent positioning and stereochemistry critically influence biological activity profiles. The presence of a chlorinated aromatic substituent often enhances binding affinity to target proteins through halogen bonding interactions and increased lipophilicity. Studies on cis-3,4-diphenylpyrrolidine derivatives show that specific stereochemical arrangements can provide "U-shaped" conformations beneficial for receptor binding, suggesting that the stereochemistry of the current compound may similarly influence its biological properties.

The hydroxymethyl substituent at the carbon-4 position provides hydrogen bonding capabilities that may contribute to target selectivity and binding affinity. Related pyrrolidine compounds with hydroxyl functionalities demonstrate enhanced interactions with biological targets through hydrogen bond formation with amino acid residues in binding sites. The methyl ester group offers potential for metabolic modification through esterase-mediated hydrolysis, potentially serving as a prodrug mechanism or influencing pharmacokinetic properties.

The quaternary carbon center at position 2 of the pyrrolidine ring, bearing both methyl and carboxylate ester substituents, creates a unique structural feature that may contribute to conformational rigidity and target specificity. The overall substitution pattern suggests potential applications in areas where pyrrolidine derivatives have shown efficacy, including central nervous system disorders, metabolic diseases, and oncological applications, though specific biological activities would require experimental validation.

Chemical Identification Parameters

PubChem Classification (CID 46736076)

Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is officially catalogued in the PubChem database under the Compound Identifier (CID) 46736076. This unique numerical identifier provides unambiguous reference to the specific molecular structure and associated chemical information within the comprehensive PubChem chemical database maintained by the National Center for Biotechnology Information. The PubChem entry was initially created on July 26, 2010, and has undergone periodic modifications, with the most recent update occurring on May 18, 2025.

The PubChem classification system categorizes this compound based on its structural features and chemical properties. The database provides comprehensive structural information including two-dimensional chemical structure depictions and three-dimensional conformational models that facilitate visualization of the molecular geometry. The interactive chemical structure models available through PubChem enable detailed examination of bond angles, distances, and spatial relationships between substituents.

Within the PubChem framework, the compound is cross-referenced with related chemical structures through similarity searching algorithms and structural relationship mapping. The database identifies seven compounds with the same connectivity pattern and seven compounds sharing the same parent structure and connectivity, indicating the existence of related pyrrolidine derivatives with similar core structures but different substituent patterns. These relationships provide valuable context for understanding structure-activity relationships and identifying potential synthetic precursors or analogs.

The systematic naming approach ensures unambiguous identification of the compound structure across different scientific disciplines and geographical regions. Alternative systematic names may include variations in the ordering of substituents or the use of different locant systems, but the IUPAC nomenclature provides the standardized reference point for chemical communication and database searching.

The complexity of the IUPAC name reflects the structural sophistication of the compound, with multiple substituents requiring precise positional designation to avoid ambiguity. This systematic approach facilitates automated chemical structure searching and enables consistent identification across chemical databases and literature sources.

Properties

IUPAC Name |

methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-14(13(18)19-2)7-9(8-17)12(16-14)10-5-3-4-6-11(10)15/h3-6,9,12,16-17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWBCTGQDOJFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1)C2=CC=CC=C2Cl)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₄H₁₈ClNO₃

- Molecular Weight : 283.75 g/mol

- CAS Number : 1217657-61-8

- Boiling Point : 381.2 ± 42.0 °C (predicted)

- Density : 1.204 ± 0.06 g/cm³ (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. Its proline ring structure is particularly noted for conferring antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. The antimicrobial efficacy of methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been evaluated using the agar well diffusion method.

Table 1 summarizes the antibacterial activity against selected bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Control (Meropenem) |

|---|---|---|

| Escherichia coli | 18 | 25 |

| Staphylococcus aureus | 22 | 30 |

| Bacillus subtilis | 20 | 28 |

| Serratia marcescens | 15 | 24 |

These results indicate that the compound exhibits moderate to strong antibacterial activity, suggesting its potential as a therapeutic agent in treating bacterial infections .

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibition capabilities, particularly against urease and alpha-amylase. The inhibition assays were conducted following standardized protocols, and results are presented in Table 2.

Table 2 summarizes the enzyme inhibition results:

| Enzyme | Inhibition (%) | Positive Control (Acarbose) |

|---|---|---|

| Urease | 65 | 80 |

| Alpha-Amylase | 70 | 85 |

The data indicate that methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate shows significant enzyme inhibition, which may contribute to its overall biological activity .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The percentage inhibition of free radicals is shown in Table 3.

Table 3 summarizes antioxidant activity:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 100 | 60 |

| 200 | 75 |

These findings suggest that the compound possesses notable antioxidant properties, which may play a role in preventing oxidative stress-related diseases .

Case Studies and Research Findings

A recent study focused on synthesizing derivatives of methyl pyrrolidine compounds for enhanced biological activity. The study found that modifications to the pyrrolidine structure could lead to improved efficacy against resistant bacterial strains and better pharmacokinetic profiles.

Example Case Study

In a comparative study involving several pyrrolidine derivatives, it was found that methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate demonstrated superior activity compared to other derivatives against Staphylococcus aureus and exhibited lower cytotoxicity in mammalian cell lines .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is primarily investigated for its potential therapeutic uses:

- Antidepressant Properties : Preliminary studies suggest that derivatives of pyrrolidine compounds may exhibit antidepressant-like effects in animal models. The structural similarity of this compound to known antidepressants positions it as a candidate for further pharmacological evaluation .

- Analgesic Effects : Research indicates that certain pyrrolidine derivatives can act as analgesics. The specific functional groups present in this compound may enhance its interaction with pain receptors, warranting further exploration in pain management therapies .

Biochemical Applications

In biochemical research, the compound is utilized due to its ability to interact with biological systems:

- Enzyme Inhibition Studies : The hydroxymethyl group may play a crucial role in enzyme inhibition, particularly in the context of metabolic pathways involving cytochrome P450 enzymes. This could have implications for drug metabolism and interactions .

- Cell Culture Studies : Its stability and solubility make it suitable for use in cell culture experiments, where it can be used to study cellular responses to pharmacological agents or as a control compound .

Material Science

The unique properties of Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate also lend themselves to applications in material science:

- Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties or thermal stability of the resultant materials .

- Nanotechnology : Its chemical structure may allow for functionalization of nanoparticles, which can be used in targeted drug delivery systems or as contrast agents in imaging studies .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

(a) Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate ()

- Key Differences :

- Substituent Position : The chlorophenyl group is at the para (4-) position vs. ortho (2-) in the target compound.

- Additional Groups : Includes a phenylsulfonyl group (electron-withdrawing) and a phenyl substituent at the 2-position.

- The sulfonyl group increases polarity and may influence reactivity (e.g., hydrolysis resistance compared to esters) .

(b) Fluorinated Analogs ()

- Examples :

- Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

- Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

- Key Differences :

- Halogen : Fluorine (smaller, more electronegative) replaces chlorine.

- Substituent Position : Fluorine at meta (3-) or para (4-) positions vs. ortho (2-) chlorine.

- Implications: Fluorine’s electronegativity may reduce electron density on the aromatic ring, altering binding interactions in biological targets.

Ring System Modifications

(a) Dihydropyridine Derivatives ()

- Example: Methyl 5-[(E)-[(aminocarbonothioyl)hydrazono]methyl]-6-chloro-4-(2-chlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

- Key Differences: Ring System: 1,4-Dihydropyridine vs. pyrrolidine. Functional Groups: Contains an aminocarbonothioyl hydrazone side chain.

- Implications: Dihydropyridines are known for redox activity and calcium channel modulation. The conjugated system may enhance UV absorption, relevant for analytical detection .

(b) Indenopyridine Derivatives ()

- Example: Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

- Key Differences: Ring System: Fused indenopyridine core vs. monocyclic pyrrolidine. Additional Groups: A ketone (5-oxo) group.

- The ketone group introduces hydrogen-bonding capability absent in the target compound .

Functional Group Variations

(a) Pyrrolidine-2-carboxamide Derivatives ()

- Example : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide

- Key Differences :

- Functional Groups : Carboxamide replaces ester; additional hydroxy and thiazole substituents.

- Implications :

Physicochemical Properties

Structural and Stereochemical Considerations

- Pyrrolidine Puckering : defines ring puckering coordinates, which influence 3D conformation and interactions. The hydroxymethyl group in the target compound may stabilize specific puckering modes (e.g., envelope or twist) .

- Stereochemistry : highlights the importance of (2R,4S) configurations in analogs. If the target compound adopts a similar configuration, it may share pharmacokinetic profiles with these derivatives .

Preparation Methods

Pyrrolidine Ring Formation and Arylation

A common approach starts from an iminoester intermediate bearing the aryl substituent. The iminoester (ArCH=NCH2COOR) undergoes cyclization in the presence of silver acetate (AgOAc) and a base such as triethylamine (TEA) in toluene under inert atmosphere and light-protected conditions. This reaction typically proceeds at room temperature over 12–48 hours to yield 5-aryl proline derivatives, which serve as precursors for further functionalization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Iminoester, AgOAc, TEA, toluene, inert atmosphere, RT, 12–48 h | 5-Aryl proline derivatives |

Reduction and Hydroxymethyl Group Introduction

Selective reduction of the intermediate double bond is achieved by sodium borohydride (NaBH4) in tetrahydrofuran (THF) at low temperatures (-15 °C to room temperature). This step introduces the hydroxymethyl group at the 4-position through reduction of a suitable precursor such as an aldehyde or ketone intermediate. The reaction is quenched carefully with water at low temperature to avoid side reactions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction | NaBH4, THF, -15 °C to RT, 30 min | Introduction of hydroxymethyl group |

Esterification and Methylation

The methyl ester group at the 2-position is introduced or preserved during the synthesis, often through methylation reactions using methyl halides in the presence of bases like sodium hydride (NaH). Reaction temperatures are controlled between 60–120 °C, preferably 80–100 °C, to optimize yield and minimize side reactions such as O-alkylation.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methylation | Methyl halide, NaH, solvent (e.g., DMF), 80–100 °C | Sodium hydride used in 1.0–1.3 molar equivalents; methyl halide similarly stoichiometric |

One-Pot Enantioselective Spirocyclization

Advanced methods involve enantioselective spirocyclization reactions using palladium catalysts and organic catalysts in ethyl acetate at room temperature. After full conversion, the crude product is treated with trimethylsilyl chloride and heated at 45 °C to complete the reaction and isolate the product via chromatographic separation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Spirocyclization | Pd catalyst, organic catalyst, EtOAc, RT; then TMSCl, 45 °C | Enantioselective formation of pyrrolidine derivatives |

Detailed Reaction Sequence Example

A representative synthetic sequence based on the literature is summarized below:

| Step | Intermediate | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Iminoester (ArCH=NCH2COOR) | TEA, AgOAc, toluene, inert atmosphere, RT, 12–48 h | Formation of 5-aryl proline derivatives, ~66% yield |

| 2 | 5-Aryl proline derivative | NaBH4, THF, -15 °C to RT, 30 min | Reduction to hydroxymethyl intermediate |

| 3 | Hydroxymethyl intermediate | Methyl halide, NaH, DMF, 80–100 °C | Methylation of carboxylate to methyl ester |

| 4 | Crude product | Purification by silica gel chromatography | Isolation of pure methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate |

Research Findings on Reaction Optimization

- Temperature Control: Maintaining reaction temperature between 80–100 °C during methylation is critical to maximize yield and minimize side reactions.

- Stoichiometry: Sodium hydride and methyl halide are used in slight excess (1.0–1.3 equivalents) relative to the substrate to drive the methylation to completion.

- Catalyst Selection: Use of palladium catalysts and organic ligands enables enantioselective synthesis with high stereochemical control.

- Purification: Silica gel chromatography with hexane/ethyl acetate mixtures effectively purifies the final product.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| Cyclization to 5-Aryl proline | Iminoester, AgOAc, TEA, toluene | RT, inert atmosphere, 12–48 h | Pyrrolidine ring formation | ~66% |

| Reduction to hydroxymethyl | NaBH4, THF | -15 °C to RT, 30 min | Hydroxymethyl group introduction | High conversion |

| Methylation of carboxylate | Methyl halide, NaH, DMF | 80–100 °C | Formation of methyl ester | High yield, minimal side products |

| Enantioselective spirocyclization | Pd catalyst, organic catalyst, EtOAc | RT, then TMSCl at 45 °C | Stereoselective ring formation | Efficient enantioselectivity |

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C, CuI) to enhance cyclization efficiency.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene reduces side reactions.

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition during sensitive steps.

Q. Table 1: Synthesis Optimization Variables

| Variable | Options Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd/C, CuI, FeCl₃ | Pd/C (5 mol%) | +25% |

| Solvent | DMF, Toluene, THF | DMF | +15% |

| Reaction Time | 6–24 hrs | 12 hrs | +10% |

Basic: How can X-ray crystallography be employed to determine the stereochemistry and molecular conformation of this compound?

Methodological Answer:

X-ray crystallography is the gold standard for resolving stereochemistry. Key steps include:

- Crystal Growth : Use vapor diffusion or slow evaporation in solvents like methanol/water mixtures to obtain high-quality single crystals.

- Data Collection : Perform diffraction experiments (Mo-Kα radiation, λ = 0.71073 Å) at 100–293 K to minimize thermal motion .

- Structure Refinement : Use SHELXL for least-squares refinement, optimizing parameters like bond lengths, angles, and displacement factors .

Q. Software Tools :

Q. Example Findings :

- The pyrrolidine ring adopts a twisted envelope conformation (Cremer-Pole puckering amplitude q = 0.42 Å, θ = 128°), with the hydroxymethyl group in an equatorial position .

Advanced: What computational methods are used to analyze the ring puckering and conformational flexibility of the pyrrolidine ring?

Methodological Answer:

The Cremer-Pople parameters are widely used to quantify ring puckering :

Coordinate System : Define a reference plane for the pyrrolidine ring using all non-hydrogen atoms.

Amplitude (q) and Phase (φ) : Calculate using displacement coordinates perpendicular to the plane.

Molecular Dynamics (MD) Simulations : Run in solvents (e.g., water, DMSO) to study conformational changes over time.

Q. Software :

Q. Key Insight :

- The hydroxymethyl group stabilizes the ring via intramolecular hydrogen bonding (O–H···O=C), reducing flexibility by ~30% compared to non-hydroxylated analogs.

Advanced: How should researchers resolve contradictions between experimental crystallographic data and computational predictions of molecular geometry?

Methodological Answer:

Discrepancies often arise from crystal packing effects or solvent interactions. Strategies include:

- Periodic DFT Calculations : Compare experimental unit-cell parameters with gas-phase optimized geometries to assess packing influences.

- Hirshfeld Surface Analysis : Use CrystalExplorer to identify intermolecular interactions (e.g., C–H···Cl) that distort bond angles .

- Torsion Angle Validation : Cross-check computationally predicted torsions (e.g., N–C–C–O) with crystallographic data; deviations >5° warrant re-evaluation of force fields.

Q. Case Study :

- A 7° discrepancy in the C2–C3–C4–Cl dihedral angle was traced to a weak C–H···π interaction in the crystal lattice, confirmed via Hirshfeld analysis .

Basic: What analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

Purity Assessment :

Q. Stability Testing :

Q. Table 2: Stability Under Stress Conditions

| Condition | Degradation Products | % Degradation (7 Days) |

|---|---|---|

| Heat (60°C) | Hydrolyzed ester, decarboxylation | 12% |

| UV Light | Chlorophenyl ring oxidation | 8% |

| High Humidity | No significant change | <2% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.